

FINO2: A Dual-Mechanism Inducer of Ferroptosis Through Iron Metabolism Modulation

Author: BenchChem Technical Support Team. Date: December 2025

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This technical guide provides an in-depth analysis of the ferroptosis-inducing agent **FINO2**, focusing on its intricate relationship with cellular iron metabolism. **FINO2** represents a distinct class of ferroptosis inducers, operating through a dual mechanism that involves both the indirect inhibition of Glutathione Peroxidase 4 (GPX4) and the direct oxidation of iron, culminating in widespread lipid peroxidation and cell death.[1][2][3] This document outlines the core mechanisms, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows.

Core Mechanism of FINO2-Induced Ferroptosis

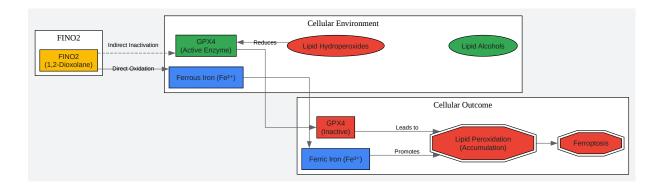
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. [4] Unlike other well-characterized ferroptosis inducers such as erastin or RSL3, **FINO2** employs a unique, multi-pronged approach.[1][2][3]

Indirect GPX4 Inactivation: FINO2 leads to a loss of GPX4 enzymatic function without depleting the GPX4 protein itself.[1][2] GPX4 is a crucial enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, acting as a primary defense against ferroptosis.[1]
 [5] By inhibiting its activity, FINO2 allows for the accumulation of cytotoxic lipid peroxides.



Direct Iron Oxidation: FINO2, being a stable oxidant, directly oxidizes ferrous iron (Fe²⁺).[6]
 This is a critical step, as the Fenton reaction, involving iron, is a major contributor to the generation of reactive oxygen species that drive lipid peroxidation. The activity of FINO2 is dependent on the presence of iron, as iron chelators can rescue cells from FINO2-induced death.[1][7]

This dual mechanism distinguishes **FINO2** from class 1 ferroptosis inducers (e.g., erastin), which inhibit system xc⁻ to deplete glutathione (GSH), and class 2 inducers (e.g., RSL3), which directly inhibit GPX4.[1][2][3] **FINO2** bypasses the need for GSH depletion to initiate ferroptosis.[1][8]



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Caption: FINO2's dual mechanism of action in inducing ferroptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of **FINO2** on various cellular parameters as documented in the literature.



Table 1: Dose-Dependent Effect of FINO2 on Cell Viability

Cell Line	FINO2 Concentration (μΜ)	Incubation Time (h)	Effect on Cell Viability	Reference
HT-1080	10	24	Significant decrease in viability	[1][7]
BJ-eLR	5 - 100	48	Dose-dependent decrease in viability	[1][8]
BJ-hTERT	5 - 100	48	Less sensitive compared to BJ- eLR	[1][8]

| CAKI-1 | 5 - 100 | 48 | Dose-dependent decrease in viability |[1][8] |

Table 2: Effect of FINO2 on Lipid Peroxidation Markers

Assay	Cell Line	FINO2 Concentrati on (µM)	Incubation Time (h)	Observed Effect	Reference
C11- BODIPY Oxidation	HT-1080	10	6	Increased lipid peroxidatio n	[1][7]
TBARS Accumulation	HT-1080	10	6	Increased TBARS levels	[7]
Oxidized PE Species (LC- MS)	HT-1080	10	6	Large increase in oxidized phosphatidyle thanolamine	[1][8]



| CellROX Green Reagent | - | - | ~6 | Increase in general oxidative stress | [9] |

Table 3: Modulation of FINO2-Induced Effects by Inhibitors

Modulator	Modulator Concentrati on	Cell Line	FINO2 Concentrati on (µM)	Effect	Reference
Deferoxami ne (DFO)	-	HT-1080	-	Prevents C11- BODIPY oxidation	[1][7]

| Ferrostatin-1 (Fer-1) | 2 μM | HT-1080 | 10 | Prevents TBARS accumulation |[7] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following are protocols for key experiments used to characterize **FINO2**'s effects.

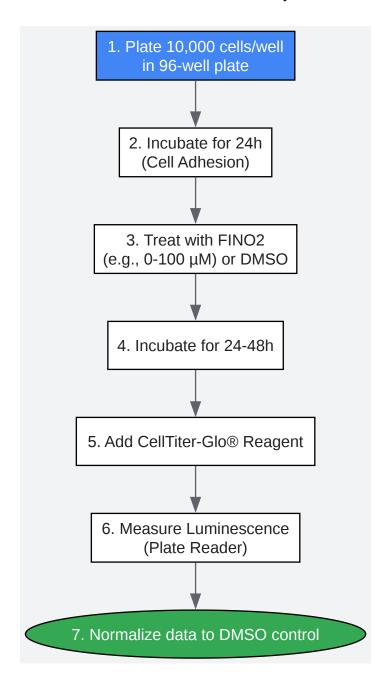
3.1. Cell Viability Assay

This protocol is used to determine the cytotoxic effects of **FINO2**.

- Cell Plating: Plate cells (e.g., BJ-eLR, HT-1080) at a density of 10,000 cells per well in white 96-well plates.[1][8]
- Incubation: Incubate the plates for 24 hours to allow for cell adhesion.[1][8]
- Treatment: Treat the cells with various concentrations of **FINO2** (e.g., 5, 10, 25, 50, 100 μ M) or vehicle control (DMSO).[1][8]
- Incubation: Return the plates to the cell culture incubator for 24 to 48 hours.[1][8]
- Viability Measurement: Use CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.



 Data Analysis: Measure luminescence using a microplate reader. Normalize all data to the DMSO vehicle control to determine the relative cell viability.



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Caption: Workflow for assessing cell viability after **FINO2** treatment.

3.2. Lipid Peroxidation Assay (C11-BODIPY 581/591)

This protocol measures lipid peroxidation in live cells.



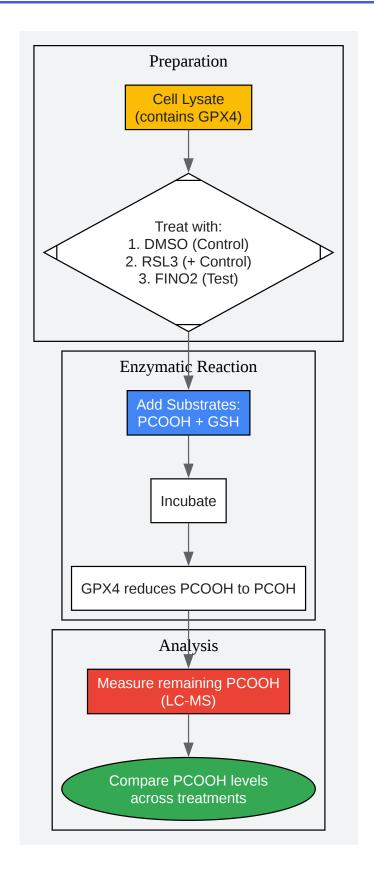
- Cell Treatment: Treat cells with 10 μM **FINO2** for a specified period (e.g., 6 hours).
- Probe Loading: In the final 30-60 minutes of treatment, add the C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 1-2.5 μM.
- Cell Harvesting: Wash the cells with PBS and then harvest them by trypsinization.
- Flow Cytometry: Resuspend the cells in PBS and analyze them immediately using a flow cytometer. The probe emits green fluorescence upon oxidation of the polyunsaturated butadienyl portion, allowing for quantification of lipid peroxidation.
- Data Analysis: Quantify the shift in fluorescence intensity in the green channel (e.g., FITC channel) as an indicator of lipid peroxidation.

3.3. GPX4 Activity Assay (In Vitro)

This protocol assesses the direct impact of **FINO2** on GPX4 enzymatic activity.[5]

- Lysate Preparation: Prepare cell lysates containing active GPX4.
- Treatment: Treat the cell lysates with **FINO2**, a control compound (e.g., DMSO), or a known GPX4 inhibitor (e.g., RSL3).[5]
- Substrate Addition: Add the GPX4 substrates, phosphatidylcholine hydroperoxide (PCOOH) and glutathione (GSH).[5]
- Incubation: Incubate the mixture to allow the enzymatic reaction to proceed.
- Quantification: Measure the abundance of the remaining PCOOH substrate using Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
- Data Analysis: A decrease in the rate of PCOOH reduction in the FINO2-treated sample compared to the control indicates inhibition of GPX4 activity.[5]





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Caption: Workflow for the in vitro GPX4 activity assay.



Conclusion

FINO2 is a potent and selective inducer of ferroptosis with a mechanism that is distinct from previously identified compounds. Its ability to concurrently cause indirect GPX4 inactivation and direct iron oxidation provides a robust method for triggering lipid peroxidation and subsequent cell death.[1][2] This dual action makes **FINO2** a valuable tool for studying the intricacies of iron metabolism in the context of ferroptosis and a promising candidate for further investigation in the development of novel anticancer therapeutics, particularly for tumors resistant to traditional apoptotic cell death pathways.[1] The experimental frameworks provided herein offer a basis for the continued exploration of **FINO2** and other endoperoxide-containing compounds in the field of regulated cell death.

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- To cite this document: BenchChem. [FINO2: A Dual-Mechanism Inducer of Ferroptosis Through Iron Metabolism Modulation]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b607457#fino2-s-effect-on-iron-metabolism-in-cells]

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